molecular formula C10H5BrFNO B11862410 8-Bromo-7-fluoroquinoline-4-carbaldehyde

8-Bromo-7-fluoroquinoline-4-carbaldehyde

Cat. No.: B11862410
M. Wt: 254.05 g/mol
InChI Key: RZQGHNHNOORGBW-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoroquinoline-4-carbaldehyde: is a chemical compound with the molecular formula C10H5BrFNO . It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. The compound features a quinoline core substituted with bromine, fluorine, and an aldehyde group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoroquinoline-4-carbaldehyde can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:

    Gould-Jacobs Method: This involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones.

    Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.

    Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Doebner-Miller Reaction: This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds.

Modern methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles is becoming more common to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-fluoroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Conversion to alcohols using reducing agents like sodium borohydride.

    Substitution: Halogen exchange reactions using nucleophiles like sodium iodide.

    Condensation: Formation of Schiff bases with amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone.

    Condensation: Primary amines in ethanol or methanol.

Major Products

    Oxidation: 8-Bromo-7-fluoroquinoline-4-carboxylic acid.

    Reduction: 8-Bromo-7-fluoroquinoline-4-methanol.

    Substitution: 8-Iodo-7-fluoroquinoline-4-carbaldehyde.

    Condensation: Schiff bases with various amines.

Scientific Research Applications

8-Bromo-7-fluoroquinoline-4-carbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoroquinoline-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromoquinoline-4-carbaldehyde
  • 7-Fluoroquinoline-4-carbaldehyde
  • 8-Chloro-7-fluoroquinoline-4-carbaldehyde

Uniqueness

8-Bromo-7-fluoroquinoline-4-carbaldehyde is unique due to the presence of both bromine and fluorine substituents on the quinoline core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in synthetic chemistry. The presence of the aldehyde group further enhances its reactivity, allowing for diverse chemical transformations .

Properties

Molecular Formula

C10H5BrFNO

Molecular Weight

254.05 g/mol

IUPAC Name

8-bromo-7-fluoroquinoline-4-carbaldehyde

InChI

InChI=1S/C10H5BrFNO/c11-9-8(12)2-1-7-6(5-14)3-4-13-10(7)9/h1-5H

InChI Key

RZQGHNHNOORGBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)C=O)Br)F

Origin of Product

United States

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